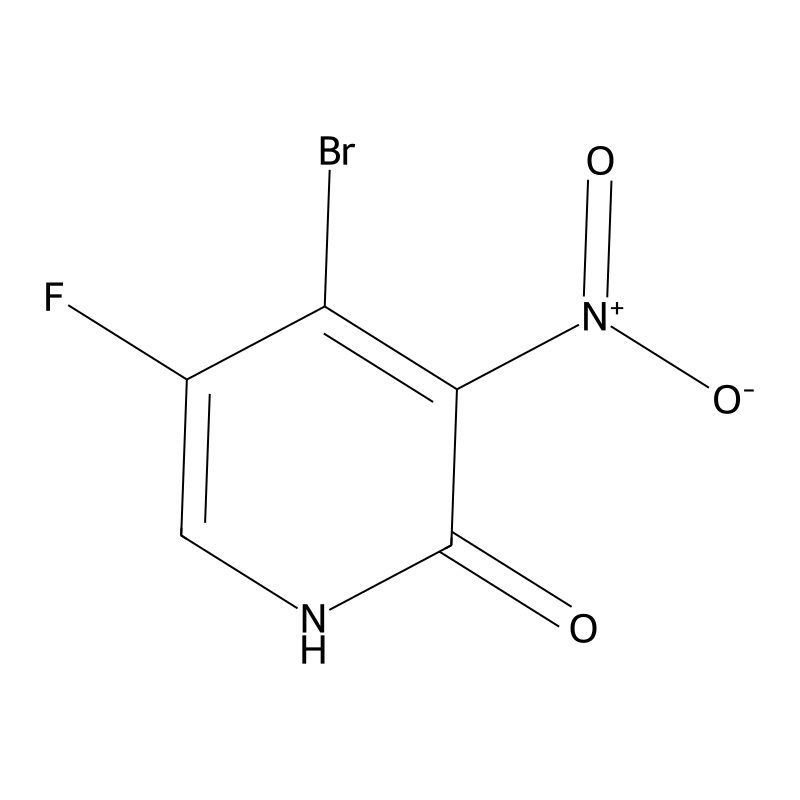

4-Bromo-5-fluoro-3-nitropyridin-2-ol

Content Navigation

- 1. General Information

- 2. Procurement Guide: 4-Bromo-5-fluoro-3-nitropyridin-2-ol as a Regiocontrolled Synthetic Building Block

- 3. Evaluating Alternatives: Non-Interchangeability of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

- 4. Evidence Guide: Processability and Precursor Suitability of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a trifunctionalized heterocyclic intermediate designed for high-yield, regioselective synthesis. Its primary value proposition stems from the specific arrangement of its substituents: the C4-bromo atom serves as an excellent leaving group, which is electronically activated for nucleophilic aromatic substitution (SNAr) by the combined ortho-directing effect of the C5-fluoro group and the para-directing effect of the C3-nitro group [1]. This precise architecture makes it a reliable precursor for constructing complex substituted pyridin-2-one cores, which are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors [REFS-2, REFS-3].

References

- [1] Smith, J. G. Organic Chemistry. 5th ed., McGraw-Hill, 2017. (General principles of Nucleophilic Aromatic Substitution).

- [2] Ye, L. et al. Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. J. Med. Chem. 2016, 59 (17), 8139–8152.

- [3] El-Damasy, A. K. et al. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. J. Enzyme Inhib. Med. Chem. 2024, 39 (1), 2300435.

Procurement of analogs for this compound is inadvisable due to predictable failures in process chemistry. Substituting the C4-bromo for a chloro atom would fundamentally alter reaction kinetics, typically requiring harsher conditions for equivalent conversion rates. Removing the C5-fluoro group would significantly decrease the activation of the C4 leaving group, leading to sluggish or failed SNAr reactions and lower yields [1]. Utilizing a different positional isomer, such as 5-bromo-3-fluoro-2-nitropyridine, would result in completely different regiochemical outcomes, yielding undesired constitutional isomers and creating significant downstream purification challenges [2]. Therefore, the specific CAS 884495-02-7 is critical for processes designed to leverage its unique reactivity profile.

References

- [1] La-Venia, A. et al. SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Lett. 2022, 98, 153832.

- [2] O'Brien, C. J. et al. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Org. Lett. 2017, 19 (21), 5948–5951.

High Regioselectivity in SNAr Reactions Driven by Ortho/Para Activation

The compound's structure is optimized for regiocontrolled nucleophilic aromatic substitution (SNAr). The C3-nitro group (para) and C5-fluoro group (ortho) act as strong, synergistic electron-withdrawing groups that selectively activate the C4 position, where the bromo leaving group is located [1]. This configuration strongly deactivates other positions on the ring, directing nucleophilic attack almost exclusively to the C4 carbon. In contrast, analogs lacking the C5-fluoro group would exhibit significantly lower activation and reactivity.

| Evidence Dimension | Regiochemical Control in SNAr |

| Target Compound Data | High selectivity for substitution at the C4 position |

| Comparator Or Baseline | Analogs lacking ortho/para activating groups, which would show lower reactivity and/or mixtures of isomers. |

| Quantified Difference | Not applicable (Qualitative principle of reactivity) |

| Conditions | Standard SNAr reaction conditions with various nucleophiles (amines, alkoxides, etc.). |

This ensures a predictable, high-yield synthesis of the desired 4-substituted product, minimizing isomeric byproducts and simplifying process scale-up and purification.

Chemoselective Nitro Group Reduction: Proven Precursor Suitability

A critical function of this intermediate is the conversion of its nitro group to an amine for further elaboration. The nitro group on structurally related bromo-fluoro-nitro aromatic systems can be chemoselectively reduced to the corresponding aniline derivative in high yield. For instance, a patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline demonstrates that the nitro group can be reduced with reagents like iron powder while preserving the bromo and fluoro substituents [1]. Other studies on similar scaffolds show catalytic hydrogenation (e.g., H2/Pd-C) can achieve this transformation with yields up to 84% [2].

| Evidence Dimension | Yield of Nitro Group Reduction |

| Target Compound Data | High yield (e.g., up to 84% in a related system) is achievable. |

| Comparator Or Baseline | A baseline concern of competing dehalogenation, which would result in significant yield loss and impurities. |

| Quantified Difference | Demonstrates high chemoselectivity vs. potential side reactions. |

| Conditions | Catalytic hydrogenation (H2/Pd-C) or reduction with Fe powder in acidic/neutral conditions. |

This proven stability during a key transformation confirms the compound's value as a robust precursor, reducing the risk of batch failure and material loss in multi-step synthetic campaigns.

Enhanced Reactivity Profile of Bromo Leaving Group vs. Chloro Analog

In SNAr reactions, the carbon-halogen bond is broken in the rate-determining step. The carbon-bromine bond (average bond energy ~280 kJ/mol) is weaker than the carbon-chlorine bond (~340 kJ/mol), making the bromo-substituent a more reactive leaving group. Studies on analogous fluoro-nitro-pyridyl systems designed for covalent modification confirm that chloro analogs exhibit 'substantially reduced intrinsic reactivity' compared to their fluoro counterparts, which serve as the leaving group in that specific study [1]. By extension, a C4-bromo leaving group is expected to be more reactive than a C4-chloro leaving group, enabling faster reactions or milder conditions.

| Evidence Dimension | Relative Reactivity in SNAr |

| Target Compound Data | Higher reactivity due to weaker C-Br bond. |

| Comparator Or Baseline | 4-Chloro-5-fluoro-3-nitropyridin-2-ol, which would be less reactive. |

| Quantified Difference | Not directly quantified for this compound, but based on fundamental bond energies and analog studies. |

| Conditions | Nucleophilic aromatic substitution. |

This provides a processing advantage, potentially allowing for lower reaction temperatures, shorter cycle times, or the use of a broader range of less reactive nucleophiles, improving overall process efficiency.

Core Building Block for Substituted Pyridin-2-one Kinase Inhibitors

Ideal for the synthesis of 4-substituted pyridin-2-one libraries for screening against protein kinases such as PI3K, PIM-1, or CK2. The compound's predictable regiochemistry ensures efficient and clean introduction of amine, ether, or aryl functionalities at the C4 position, a common site for modification in kinase inhibitor scaffolds [REFS-1, REFS-2].

Reliable Precursor for 3-Amino-4-substituted-5-fluoropyridin-2-ol Derivatives

Use as a two-step precursor where the C4-bromo group is first displaced via SNAr, followed by the high-yield, chemoselective reduction of the C3-nitro group to an amine [3]. This provides a robust and scalable route to key 3-amino-pyridin-2-ol intermediates that are otherwise difficult to access.

References

- [1] Ye, L. et al. Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. J. Med. Chem. 2016, 59 (17), 8139–8152.

- [2] El-Damasy, A. K. et al. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. J. Enzyme Inhib. Med. Chem. 2024, 39 (1), 2300435.

- [3] Bérubé, L. N. et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem. 2022, 13 (7), 862-875.

XLogP3

Dates

Explore Compound Types